molecular formula C18H13FN4O2 B2745163 2-(4-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034396-08-0

2-(4-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

Cat. No. B2745163
CAS RN: 2034396-08-0
M. Wt: 336.326
InChI Key: SJIIATPCCSZEAN-UHFFFAOYSA-N
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Description

The compound “2-(4-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione” is a chemical compound that belongs to the class of triazolopyrazines . Triazolopyrazines are known for their potential in medicinal chemistry .


Synthesis Analysis

The synthesis of similar triazolopyrazines involves several steps . The process starts with the addition of ethanol and hydrazine hydrate, followed by dropwise addition of 2-chloropyrazine . The pH is regulated to 6 and impurities are removed . The next steps involve the addition of chlorobenzene and trifluoroacetic anhydride, heating, and the addition of methanesulfonic acid into the mixed reaction solution . The mixture is then allowed to react, and reduced pressure concentration is performed until the solution is dried . The pH is regulated to 12, and organic phases are separated out, and impurities are removed .


Molecular Structure Analysis

The molecular structure analysis of similar compounds suggests that the presence of certain substituents can influence the properties of the compound . For instance, phenyl-substituted compounds at the R2 site, bearing electron-donating groups, favored the antibacterial activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include aromatic nucleophilic substitution, addition reactions, and refluxing .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be influenced by the presence of certain substituents . For instance, long alkyl chain groups were superior to the aromatic groups for the antibacterial activity of compounds .

Scientific Research Applications

Anticonvulsant Activity

One area of research involves the synthesis and testing of substituted 1,2,4-triazolo[4,3-a]pyrazines for anticonvulsant activity. Compounds within this class have shown potent activity against maximal electroshock-induced seizures in rats. The research indicates that these compounds can serve as bioisosteres of the purine ring, offering anticonvulsant benefits with a reduced risk of emesis. This suggests potential applications in developing new anticonvulsant medications (Kelley et al., 1995).

Synthetic Chemistry and Heterocyclic Systems

Another area of interest is the development of novel synthetic approaches to heterocyclic systems that include the triazolo[4,3-a]pyrazine scaffold. Studies have focused on reactions of phenylpyruvic acid to yield derivatives with potential for constructing fused triazine systems. Such work underpins the chemical versatility and reactivity of this class, paving the way for the synthesis of compounds with varied biological activities (Massry, 2003).

Pharmacological Applications

Research on pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines as selective phosphodiesterase inhibitors demonstrates the potential pharmacological applications of this compound class. Specifically, these studies indicate the possibility of developing compounds with significant selectivity for phosphodiesterase 2 (PDE2), suggesting roles in neurological and psychiatric disorders. The research explores structure-activity relationships (SAR) and protein flexibility, providing a foundation for the design of drugs with optimized pharmacokinetic properties (Rombouts et al., 2015).

Antimicrobial Activity

Compounds within the triazolo[4,3-a]pyrazine class have also been explored for antimicrobial activity. For instance, chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones derived from triazine precursors have been synthesized and screened for antibacterial effects. Such studies highlight the potential for developing new antimicrobial agents based on modifications of the triazolo[4,3-a]pyrazine core (Solankee & Patel, 2004).

Future Directions

The future directions in the field of triazolopyrazines involve the development of medicinal chemistry relevant building blocks based on the [1,2,4]triazolo[4,3-a]pyrazine platform . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown .

properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2/c19-14-8-6-13(7-9-14)12-23-18(25)22-11-10-21(17(24)16(22)20-23)15-4-2-1-3-5-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIIATPCCSZEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC=C(C=C4)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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